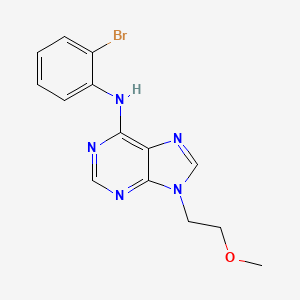

N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Description

N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by:

- A purine core with a 6-amine group.

- A 9-(2-methoxyethyl) substituent, introducing an ether-linked ethyl chain.

- An N-(2-bromophenyl) group at the 6-position, providing steric bulk and electronic modulation via the ortho-bromo substituent.

This compound is part of a broader class of 9-substituted purin-6-amines, which are explored for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name |

N-(2-bromophenyl)-9-(2-methoxyethyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN5O/c1-21-7-6-20-9-18-12-13(16-8-17-14(12)20)19-11-5-3-2-4-10(11)15/h2-5,8-9H,6-7H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGNCTPFTCTCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenylamine and 9H-purine-6-amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Reaction Steps: The reaction involves the coupling of 2-bromophenylamine with 9H-purine-6-amine in the presence of a base like potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, typically around 100-120°C, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) in solvents like ethanol or acetonitrile.

Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed:

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of reduced derivatives with altered oxidation states.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The bromophenyl group and the purine ring can engage in binding interactions with proteins or enzymes, potentially modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 9

Methoxyethyl vs. Benzyl Groups

- Target Compound : The 9-(2-methoxyethyl) group enhances solubility due to the polar methoxy group while maintaining moderate lipophilicity.

- The ortho-bromo substituent may sterically hinder interactions compared to the target’s methoxyethyl chain .

- 9-(3-Bromobenzyl)-2-chloro-N-methyl-9H-purin-6-amine (Compound 24, ) : The meta-bromo substitution on the benzyl group alters electronic effects, while the 2-chloro substituent on the purine may enhance electrophilicity at the 6-amine position .

Halogenation Effects

- However, the absence of a methoxyethyl group may limit solubility compared to the target compound .

Variations at Position 6

Amino Group Substitutions

- N,N-Dimethyl vs. N-Aryl Groups :

- 9-(4-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine (Compound 4, ) : Dimethylation at the 6-amine reduces hydrogen-bonding capacity, possibly decreasing target affinity compared to the target’s N-aryl group .

- N-(2-Methoxybenzyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-2,6-diamine () : A 2,6-diamine configuration introduces additional hydrogen-bonding sites, which may improve binding to enzymes like topoisomerase IIα .

Key Structural Insights

- Electronic Effects : Bromine (ortho) and methoxyethyl groups in the target compound create a balance of electron-withdrawing and donating effects, optimizing interactions with hydrophobic pockets and polar enzyme residues.

- Solubility vs. Binding : Methoxyethyl improves solubility over benzyl groups but may reduce affinity due to reduced aromatic stacking.

- Synthetic Flexibility : Microwave-assisted methods () and formamidine cyclization () enable efficient diversification of purine scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.